Benzenesulfonamide,4-(1-pyrrolidinyl)-
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Overview
Description
4-(pyrrolidin-1-yl)benzene-1-sulfonamide is an organic compound that features a pyrrolidine ring attached to a benzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(pyrrolidin-1-yl)benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonamide with pyrrolidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:
4-chlorobenzenesulfonamide+pyrrolidine→4-(pyrrolidin-1-yl)benzene-1-sulfonamide
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(pyrrolidin-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-(pyrrolidin-1-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(pyrrolidin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
4-(pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a sulfonamide.
4-(pyrrolidin-1-yl)benzene-1-sulfonic acid: Similar structure but with a sulfonic acid group.
Uniqueness: 4-(pyrrolidin-1-yl)benzene-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. The presence of the sulfonamide group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C10H14N2O2S |
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Molecular Weight |
226.30 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c11-15(13,14)10-5-3-9(4-6-10)12-7-1-2-8-12/h3-6H,1-2,7-8H2,(H2,11,13,14) |
InChI Key |
YJTDKUXTEIXRMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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